

3',2,2-TRIMETHYLPROPIOPHENONE CAS number 50390-49-3

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Compound of Interest

Compound Name: 3',2,2-
TRIMETHYLPROPIOPHENONE

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An In-depth Technical Guide to **3',2,2-Trimethylpropiophenone** (CAS: 50390-49-3)

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Abstract

This technical guide provides a comprehensive overview of **3',2,2-trimethylpropiophenone**, a substituted aromatic ketone with applications as a key intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical and physical properties, robust synthetic methodologies, analytical characterization, reactivity, and safety protocols. By integrating established chemical principles with practical, field-proven insights, this guide aims to be an essential resource for the scientific community engaged in the use and further development of this versatile chemical building block.

Introduction and Molecular Overview

3',2,2-Trimethylpropiophenone, registered under CAS number 50390-49-3, is an organic compound belonging to the propiophenone family. Its structure is characterized by a phenyl ring substituted with a methyl group at the meta-position (C3') and a propionyl group that is heavily substituted at the alpha-carbon with two methyl groups, forming a tert-butyl ketone moiety. This unique steric and electronic arrangement imparts specific reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules,

including potential bioactive compounds and fragrances.[1] The methyl-substituted aromatic ring enhances its lipophilicity, a key consideration in the design of bioactive molecules.[1]

The core utility of this compound lies in the reactivity of its ketone functional group and the potential for further functionalization of the aromatic ring. Understanding its synthesis and characterization is fundamental to its effective application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for **3',2,2-trimethylpropiophenone** is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
CAS Number	50390-49-3	[2]
Molecular Formula	C ₁₂ H ₁₆ O	[2]
Molecular Weight	176.25 g/mol	[2]
IUPAC Name	1-(3-methylphenyl)-2,2-dimethylpropan-1-one	N/A (Standard Nomenclature)

Predicted Spectroscopic Data

The structural elucidation of **3',2,2-trimethylpropiophenone** relies on standard spectroscopic techniques. Below are the predicted key signals based on its structure, which are crucial for confirming its identity and purity post-synthesis.[3][4][5]

Technique	Expected Signals
^1H NMR	- Aromatic protons (m-disubstituted pattern): Signals in the δ 7.0-7.8 ppm range. - Aromatic methyl group (CH_3): Singlet around δ 2.4 ppm. - tert-Butyl group ($(\text{CH}_3)_3\text{C}$): Singlet around δ 1.3 ppm.
^{13}C NMR	- Carbonyl carbon ($\text{C}=\text{O}$): Signal in the δ 200-210 ppm range. - Aromatic carbons: Multiple signals in the δ 125-140 ppm range. - Quaternary carbon ($\text{C}(\text{CH}_3)_3$): Signal around δ 45 ppm. - Aromatic methyl carbon: Signal around δ 21 ppm. - tert-Butyl carbons: Signal around δ 28 ppm.
IR Spectroscopy	- Strong $\text{C}=\text{O}$ stretch (ketone): $\sim 1685\text{ cm}^{-1}$. - C-H stretches (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$. - C-H stretches (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$.
Mass Spectrometry	- Molecular Ion (M^+): $m/z = 176$. - Key Fragments: $m/z = 119$ (loss of tert-butyl group), $m/z = 57$ (tert-butyl cation).

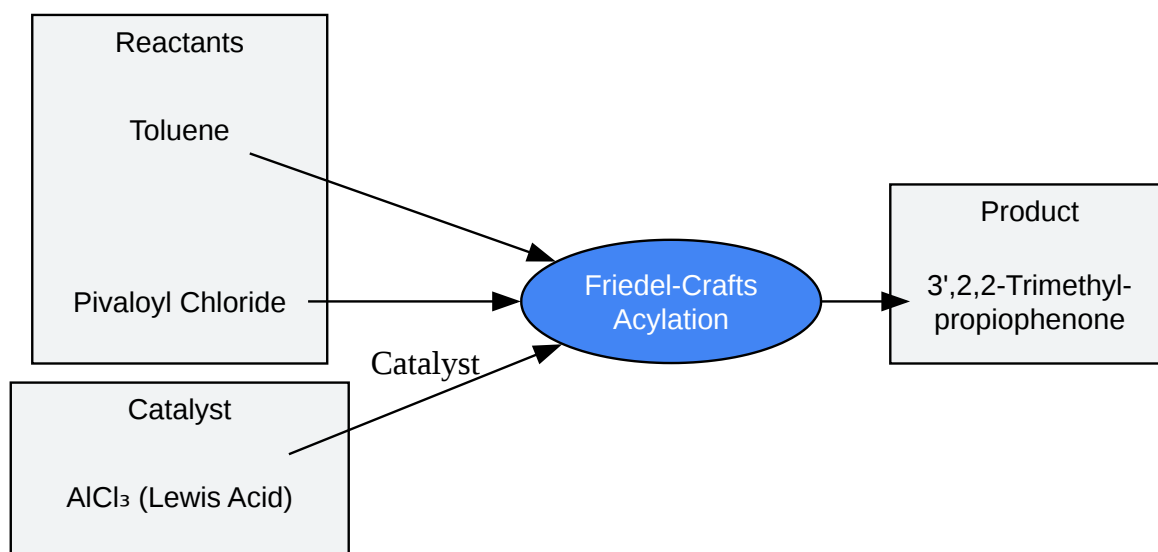
Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of aryl ketones like **3',2,2-trimethylpropiophenone** is most effectively achieved through established carbon-carbon bond-forming reactions. The Friedel-Crafts acylation is a primary and highly reliable method for this transformation.^{[6][7]}

Preferred Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (toluene) with an acylating agent (2,2-dimethylpropanoyl chloride, also known as pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^{[8][9]} This electrophilic aromatic substitution reaction is authoritative for installing acyl groups onto aromatic rings.^[6] A

key advantage is that the ketone product is less reactive than the starting material, which prevents over-acylation.[6]



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Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of **3',2,2-trimethylpropiophenone**. All steps must be performed under anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[10]

Materials:

- Toluene (anhydrous)
- 2,2-Dimethylpropanoyl chloride (Pivaloyl chloride)
- Aluminum chloride (AlCl₃, anhydrous)
- Dichloromethane (DCM, anhydrous)

- Hydrochloric acid (1 M HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Reflux condenser with a drying tube (CaCl_2)
- Ice bath

Procedure:

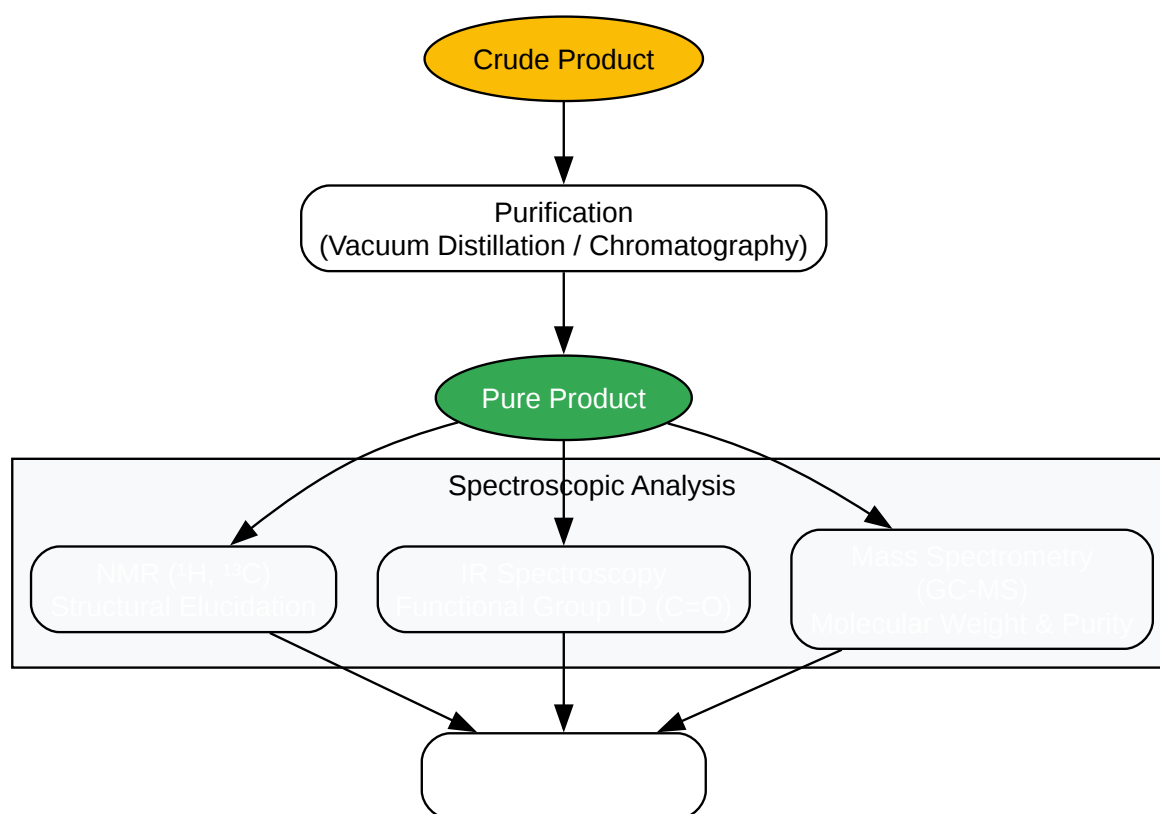
- **Reaction Setup:** Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C. Ensure all glassware is oven-dried.
- **Catalyst Suspension:** Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (50 mL) in the reaction flask. Stir to create a suspension.
- **Acyl Chloride Addition:** Add 2,2-dimethylpropanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl_3 suspension while maintaining the temperature at 0-5 °C.
- **Aromatic Substrate Addition:** Add toluene (1.1 equivalents) dropwise via the addition funnel over 30 minutes. A color change is typically observed as the reaction initiates.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up and Quenching:** Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1

M HCl to decompose the aluminum chloride complex.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3',2,2-trimethylpropiophenone**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach ensures comprehensive characterization.



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Caption: Standard workflow for purification and analysis.

Methodologies for Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of the final product and confirming its molecular weight.[11] The sample is vaporized and separated on a GC column, with the eluent directly analyzed by a mass spectrometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[12] Spectra should be acquired in a deuterated solvent like CDCl₃. The predicted chemical shifts and splitting patterns provide a detailed map of the molecular structure.[13]

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to confirm the presence of key functional groups.^[4] For **3',2,2-trimethylpropiophenone**, the most prominent feature will be the strong absorbance of the ketone carbonyl group.

Reactivity and Applications

The chemical behavior of **3',2,2-trimethylpropiophenone** is dictated by its two primary functional regions: the ketone group and the substituted aromatic ring.

- **Ketone Reactivity:** The carbonyl group is susceptible to nucleophilic attack, although it is sterically hindered by the adjacent tert-butyl group. This steric hindrance can be exploited for regioselective reactions. The ketone can undergo reduction to form the corresponding secondary alcohol or participate in reactions like the Wittig reaction to form alkenes.
- **Aromatic Ring Reactivity:** The methyl group is an ortho-, para-directing activator for further electrophilic aromatic substitution. However, the acyl group is a deactivating meta-director. The interplay of these two substituents governs the regioselectivity of subsequent reactions like nitration, halogenation, or sulfonation.
- **Potential Applications:**
 - **Synthetic Intermediate:** Its primary role is as a building block for more complex molecules in pharmaceutical and fine chemical synthesis.^[14]
 - **Fragrance Industry:** Propiophenone derivatives are often used in the synthesis of fragrances and perfumes.^[1]

Safety and Handling

Proper handling of **3',2,2-trimethylpropiophenone** is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds and general chemical safety guidelines.

Hazard Category	Description and Precautionary Statements	Source
Eye Irritation	Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15][16][17]
Skin Irritation	Causes mild skin irritation. May be harmful in contact with skin. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[15][16][17]
Inhalation	May be harmful if inhaled. P261: Avoid breathing vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[15][17]
Ingestion	May be harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	[15][17]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[17]
Incompatible Materials	Strong oxidizing agents.	[15]

Conclusion

3',2,2-Trimethylpropiophenone is a valuable chemical intermediate with well-defined synthetic routes and analytical characterization methods. Its utility in organic synthesis is centered on the reactivity of its sterically hindered ketone and functionalized aromatic ring. A thorough understanding of its properties, synthesis via Friedel-Crafts acylation, and appropriate handling procedures, as detailed in this guide, enables researchers to effectively and safely utilize this compound in their scientific endeavors.

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